molecular formula C23H22N4O6S2 B2633747 N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-35-9

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2633747
CAS RN: 851782-35-9
M. Wt: 514.57
InChI Key: LWXROPFWZRSMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22N4O6S2 and its molecular weight is 514.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound is synthesized by reacting an α,β-unsaturated ketone with hydrazine hydrate and formic acid. Its structure has been established through UV, IR, 1H NMR, 13C NMR, and microanalysis techniques . The compound’s chemical formula is C20H17N4O5S2.

Fluorescent Properties

Substituted pyrazolines, including this compound, exhibit strong blue photoluminescence and electroluminescence. They are used as optical brighteners, whiteners, and fluorescence probes in chemosensors. The presence of the pyrazole nucleus between two aryl rings enhances in vitro cytotoxic activity against human cancer cell lines .

Photoprotective Applications

N-(2-Hydroxyphenyl)­pyrazoles, a related class of compounds, have been employed as photoprotectors for polystyrene. These compounds find applications as analytical reagents, analgesic agents, and platelet aggregation inhibitors .

Synthetic Intermediates

The compound serves as a synthetic intermediate for preparing cyclopropane and pyrazole derivatives. Its stability and versatility make it valuable in organic synthesis .

Future Research Directions

Researchers may explore the compound’s interactions with biological targets, its pharmacokinetics, and its potential for drug development. Additionally, investigating its impact on cellular pathways and disease models could reveal novel applications.

properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-16-9-11-21(12-10-16)35(32,33)26-23(18-6-4-8-20(14-18)27(28)29)15-22(24-26)17-5-3-7-19(13-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXROPFWZRSMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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